Copper pyrophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper pyrophosphate, also known as copper(II) pyrophosphate, is an inorganic compound with the chemical formula Cu₂P₂O₇. It is a light green powder that is insoluble in water but soluble in acids.

准备方法

Synthetic Routes and Reaction Conditions: Copper pyrophosphate can be synthesized through the reaction of copper sulfate with potassium pyrophosphate in an aqueous solution. The reaction typically occurs at a pH of around 5.0, resulting in the precipitation of dithis compound .

Industrial Production Methods: In industrial settings, dithis compound is often produced by optimizing various parameters such as the Cu/P molar ratio, pH, and reaction time. For instance, a controlled Cu²⁺ dosing method can be employed to recover high-purity dithis compound from electroplating wastewater .

化学反应分析

Types of Reactions: Copper pyrophosphate undergoes several types of chemical reactions, including hydrolysis and complexation. It can react with potassium pyrophosphate to form soluble potassium pyrophosphate copper(II) .

Common Reagents and Conditions: Common reagents used in reactions involving dithis compound include acids for dissolution and potassium pyrophosphate for complexation. The reactions typically occur under controlled pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from reactions involving dithis compound include various copper complexes and pyrophosphate derivatives. For example, the hydrolysis of dithis compound can lead to the formation of hexameric this compound .

科学研究应用

Electroplating

Overview

Copper pyrophosphate is widely used in electroplating due to its ability to produce smooth and bright copper deposits. It serves as an alternative to traditional cyanide-based plating solutions, offering a more environmentally friendly option.

Electroplating Process

The electroplating process involves immersing a substrate in a solution containing dissolved copper salts and alkali metal pyrophosphates. The following table summarizes the key parameters for an effective this compound electroplating bath:

| Parameter | Value |

|---|---|

| Copper Salt Concentration | 10 g/L |

| Alkali Metal Pyrophosphate Ratio | 2.0:1 to 2.5:1 |

| Brightness Additive | Z-mercaptothiazole (0.5 ppm to saturation) |

| pH Level | Low (non-aggressive towards light metals) |

Case Study: Performance Assessment

Research indicated that this compound baths yield deposits with superior characteristics compared to cyanide baths, particularly in terms of deposit quality and environmental safety . The absence of toxic cyanides reduces health risks for workers and minimizes environmental contamination.

Biomedical Applications

Antimicrobial Properties

This compound complexes have been studied for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Candida species. These complexes exhibit selective potency, making them promising candidates for new therapeutic agents.

Research Findings

A study demonstrated that cobalt(II) and copper(II) pyrophosphate complexes showed significant antibacterial effects against clinical isolates of Candida, suggesting potential applications in treating fungal infections . The following table summarizes the efficacy of different metal-pyrophosphate complexes:

| Metal Complex | Pathogen | Efficacy (%) |

|---|---|---|

| Cobalt(II) | Mycobacterium tuberculosis | Comparable to first-line therapy |

| Copper(II) | Candida albicans | Varies by isolate |

Biosensing Applications

This compound has also been utilized in developing biosensors for monitoring copper ions and pyrophosphate levels in various samples, including human urine and tap water.

Sensor Performance

A recent study highlighted the effectiveness of a DNAzyme-based sensor for the simultaneous detection of Cu2+ and pyrophosphate ions with high selectivity . The following table presents the sensor performance metrics:

| Metric | Value |

|---|---|

| Detection Limit | 1 µM |

| Selectivity | High |

| Application | Real-time monitoring |

作用机制

The mechanism by which dicopper pyrophosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in electroplating applications, the compound provides a source of copper ions that facilitate the deposition of copper onto substrates. The hydrolysis and ionization reactions of dithis compound play a crucial role in its functionality .

相似化合物的比较

Copper pyrophosphate can be compared with other similar compounds, such as:

Copper(II) pyrophosphate hydrate: This compound is similar in composition but contains water molecules in its structure.

Copper phosphate: Another copper-based compound used in various applications, including catalysis and material science.

This compound stands out due to its unique properties, such as its semiconductor characteristics and its use in non-cyanide electroplating processes .

属性

CAS 编号 |

15191-80-7 |

|---|---|

分子式 |

Cu2O7P2 |

分子量 |

301.04 g/mol |

IUPAC 名称 |

dicopper;phosphonato phosphate |

InChI |

InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |

InChI 键 |

PEVJCYPAFCUXEZ-UHFFFAOYSA-J |

SMILES |

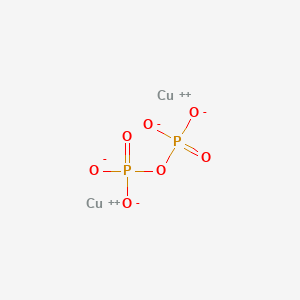

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |

规范 SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |

Key on ui other cas no. |

10102-90-6 15191-80-7 19372-21-5 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。